Ethyl 3-chloroprop-2-enoate

Description

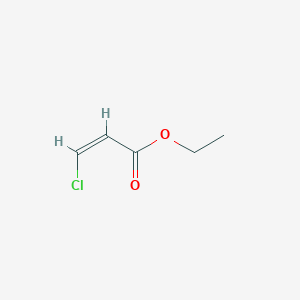

“2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)-” is an α,β-unsaturated ester with a chlorine substituent at the β-position (carbon 3) and a Z-configuration at the double bond. Its molecular formula is C₅H₇ClO₂, with a molecular weight of 134.57 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, O=16). The Z-configuration denotes that the higher-priority groups (Cl and COOEt) are on the same side of the double bond, influencing its stereochemical reactivity. This compound is structurally related to acrylic acid esters but modified for enhanced electrophilicity due to the electron-withdrawing chloro group, making it reactive in polymerizations or nucleophilic additions .

Properties

CAS No. |

16490-99-6 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

ethyl 3-chloroprop-2-enoate |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |

InChI Key |

OKMYNYPNNCRXCE-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\Cl |

Canonical SMILES |

CCOC(=O)C=CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)- can be synthesized through the esterification of 3-chloroacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of 2-propenoic acid, 3-chloro-, ethyl ester, (2Z)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)- undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols, leading to the formation of substituted products.

Polymerization: It can undergo polymerization reactions to form polymers with specific properties, which are useful in various applications.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-.

Catalysts: Acid catalysts such as sulfuric acid are often used to facilitate esterification reactions.

Major Products Formed

Substituted Esters: Addition reactions with nucleophiles result in the formation of substituted esters.

Polymers: Polymerization reactions yield polymers with various applications.

Scientific Research Applications

2-Propenoic acid, 3-chloro-, ethyl ester, (2Z)- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 3-chloro-, ethyl ester, (2Z)- involves its reactivity with nucleophiles. The chlorine atom at the 3-position makes the compound more electrophilic, facilitating nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of “2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-”, highlighting differences in substituents, stereochemistry, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: Chlorine (Cl): Enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., in agrochemicals like cinidon-ethyl) . Cyano (CN): Strong electron-withdrawing effect accelerates polymerization (e.g., ethyl 3-cyanoacrylate in adhesives) . Phenyl: Delocalizes π-electrons, increasing UV stability and use in coatings .

Stereochemical Influence :

- The Z-configuration in the target compound and ethyl (2Z)-3-phenylacrylate ensures spatial proximity of substituents, affecting reaction pathways. For example, Z-isomers may exhibit slower hydrolysis than E-isomers due to steric hindrance .

Physical Properties: Chlorine and bromine substituents increase molecular weight and density compared to phenyl or cyano derivatives. For instance, dibromo analogs (265.91 g/mol) are heavier than chloro (134.57 g/mol) or cyano (125.13 g/mol) variants .

Applications: Chloro Derivatives: Used in herbicides (cinidon-ethyl) and polymer precursors . Cyano Derivatives: Rapid polymerizing adhesives . Phenyl Derivatives: Fragrances and UV-resistant materials .

Biological Activity

2-Propenoic acid, 3-chloro-, ethyl ester, commonly referred to as ethyl 3-chloropropenoate, is an unsaturated carboxylic acid ester that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorinated propene moiety that significantly influences its reactivity and biological interactions.

The molecular formula of 2-propenoic acid, 3-chloro-, ethyl ester is with a molecular weight of approximately 136.56 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

Research indicates that 2-propenoic acid, 3-chloro-, ethyl ester interacts with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to several biological effects such as anti-inflammatory and potential anticancer activities. The exact mechanisms are still under investigation but are believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

The biological activity of this compound has been explored in various studies:

- Anti-inflammatory Effects : Preliminary studies suggest that 2-propenoic acid, 3-chloro-, ethyl ester may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

- Anticancer Properties : It has shown promise in inhibiting the proliferation of certain cancer cell lines. For instance, studies have indicated that this compound can induce apoptosis in cancer cells by disrupting their metabolic processes.

- Antimicrobial Activity : Some derivatives of this compound have been evaluated for their ability to combat resistant bacterial strains, indicating potential applications in antimicrobial therapies.

Research Findings and Case Studies

Several key studies have highlighted the biological activity of 2-propenoic acid, 3-chloro-, ethyl ester:

- Cell Proliferation Inhibition : A study demonstrated that treatment with this compound resulted in a significant reduction in the growth of breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through caspase activation.

- Inflammatory Response Modulation : In vitro experiments showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : Research indicated that derivatives of this compound exhibited activity against Staphylococcus aureus and Escherichia coli, highlighting its potential role in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induced apoptosis in breast cancer cells | |

| Antimicrobial | Effective against resistant bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.